![molecular formula C24H22FN3O3S2 B2724757 2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide CAS No. 1790193-80-4](/img/structure/B2724757.png)
2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a thieno[3,2-d]pyrimidine derivative. Thieno[3,2-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . The presence of the fluorobenzyl and methoxyphenyl groups could potentially influence the compound’s properties and biological activity.
Applications De Recherche Scientifique
Fluorescent Probes for Thiophenols Detection
Fluorescent probes based on specific structural frameworks, similar to the one mentioned, have been developed for the selective discrimination of thiophenols over aliphatic thiols. These probes are significant in environmental and biological sciences for detecting toxic benzenethiols, given their sensitivity and selectivity facilitated by intramolecular charge transfer pathways. The design of such probes often involves the incorporation of electron-withdrawing groups and linkers that enable reversible bond formation, enhancing their detection capabilities with low detection limits and quantitative recovery in water samples (Wang et al., 2012).
Antimicrobial Agents
Compounds with a structure incorporating pyrimidine linked to various substituents have shown promising biological activities, including significant larvicidal and antimicrobial effects. Research indicates that the presence of certain electron-withdrawing groups attached to the benzyl ring can enhance these activities, potentially due to the interaction of these compounds with biological targets. Such compounds are explored for their potential in addressing bacterial and fungal infections, showcasing their importance in medicinal chemistry for developing new antimicrobial agents (Gorle et al., 2016).
Cancer Therapy
In the realm of photodynamic therapy (PDT) for cancer treatment, certain compounds characterized by their high singlet oxygen quantum yield have been synthesized. These compounds, featuring benzenesulfonamide derivative groups, exhibit properties making them potent Type II photosensitizers. Their photophysical and photochemical attributes, including good fluorescence properties and high singlet oxygen quantum yields, position them as promising candidates for PDT, underlining their potential in advancing cancer therapy solutions (Pişkin et al., 2020).
Synthesis and Characterization of Antibacterial and Antifungal Agents
Novel derivatives, such as 2-(6-methoxy-2-naphthyl)propionamide derivatives, have been synthesized and demonstrated significant antibacterial and antifungal activities. These activities are comparable to standard agents like Ampicillin and Flucanazole, highlighting their potential in developing new antimicrobial therapies. The synthesis and characterization of these compounds provide valuable insights into structure-activity relationships, guiding the design of more effective antimicrobial agents (Helal et al., 2013).
Propriétés
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O3S2/c1-3-20(22(29)26-17-6-4-5-7-19(17)31-2)33-24-27-18-12-13-32-21(18)23(30)28(24)14-15-8-10-16(25)11-9-15/h4-13,20H,3,14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOJEUCLYJRMEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
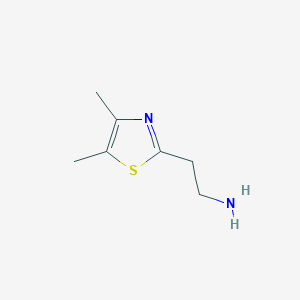
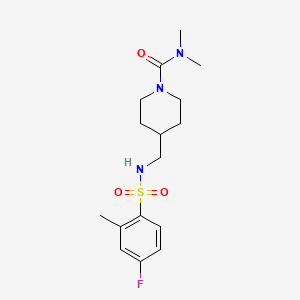
![N-(3-chloro-4-fluorophenyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2724679.png)

![ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2724681.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2724682.png)
![6-(2-hydroxypropyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2724683.png)
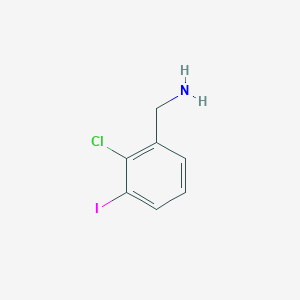

![2-Chloro-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B2724687.png)
![3-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2724688.png)
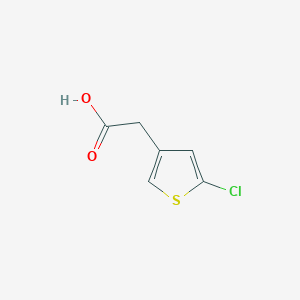
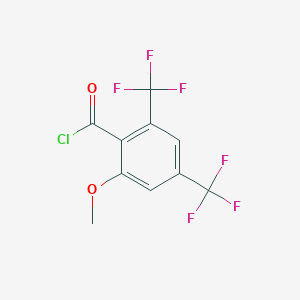
![Ethyl 6-(2,6-dichlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2724693.png)
